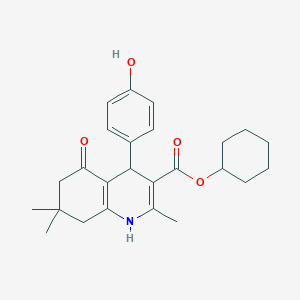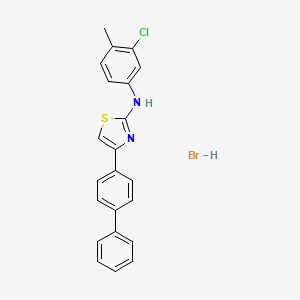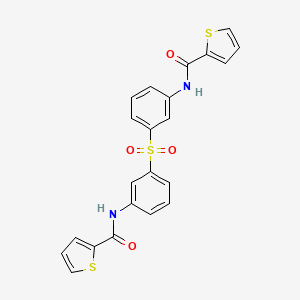![molecular formula C20H21NO2 B5142324 8-[4-(3-methylphenoxy)butoxy]quinoline](/img/structure/B5142324.png)
8-[4-(3-methylphenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3-methylphenoxy)butoxy]quinoline, also known as MPBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood. However, it has been proposed that 8-[4-(3-methylphenoxy)butoxy]quinoline exerts its therapeutic effects by modulating various signaling pathways and cellular processes such as the NF-κB pathway, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
8-[4-(3-methylphenoxy)butoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells. Additionally, 8-[4-(3-methylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[4-(3-methylphenoxy)butoxy]quinoline in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is that the mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
Future research on 8-[4-(3-methylphenoxy)butoxy]quinoline could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could explore the potential use of 8-[4-(3-methylphenoxy)butoxy]quinoline in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the development of more efficient synthesis methods for 8-[4-(3-methylphenoxy)butoxy]quinoline could improve its availability for scientific research.
Synthesis Methods
8-[4-(3-methylphenoxy)butoxy]quinoline can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 4-bromobutyl bromide to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to yield 8-[4-(3-methylphenoxy)butoxy]quinoline. The purity of the compound can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
8-[4-(3-methylphenoxy)butoxy]quinoline has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
8-[4-(3-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-7-4-10-18(15-16)22-13-2-3-14-23-19-11-5-8-17-9-6-12-21-20(17)19/h4-12,15H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXFJVRYBWBFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3-Methylphenoxy)butoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)

![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)
![3-(2-phenylethyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142319.png)
![N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5142333.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)